methyl}phenol CAS No. 478018-56-3](/img/structure/B2821232.png)
2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-methylphenol, or BHT, is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
BHT is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .Molecular Structure Analysis
The essential part of the molecule of a similar compound, lies on a mirror plane, which bisects the t-butyl groups .Physical And Chemical Properties Analysis
BHT is a colorless solid. It’s insoluble in water, but soluble in ethanol, acetone, benzene, soybean oil, and cottonseed oil . It’s stable, but sensitive to light .Aplicaciones Científicas De Investigación
Spin Interaction in Zinc Complexes
Research on Schiff and Mannich bases related to the compound reveals insights into the spin interaction within octahedral zinc complexes. These complexes exhibit unique electrochemical and magnetic properties, making them of interest for studies in coordination chemistry and potential applications in materials science. The study by Orio et al. (2010) specifically examines the cyclic voltammetry and magnetic coupling in these complexes, providing a foundation for understanding the electronic and magnetic behavior of zinc-coordinated systems (Orio et al., 2010).
Cu(II)–Phenoxyl Radical Complex Formation
Debnath et al. (2013) discuss the formation of a Cu(II)–phenoxyl radical complex from a Cu(II)–phenolate complex, introducing a model for galactose oxidase. This research highlights the significance of copper complexes in enzymatic oxidation reactions, potentially offering a pathway for developing biomimetic catalysts for industrial applications (Debnath et al., 2013).
Antimalarial Activity of Piperazine Derivatives
The study by Cunico et al. (2009) on piperazine derivatives with potential anti-malarial activity emphasizes the therapeutic applications of compounds containing piperazine structures, similar to the compound . These derivatives exhibit activity against malaria, underscoring the importance of structural modification in drug development for infectious diseases (Cunico et al., 2009).
Polymer Stabilization
Mosnáček et al. (2003) explore the use of phenol and hindered amine stabilizers in polypropylene, demonstrating the utility of related compounds in enhancing polymer stability against photo-oxidation and thermal degradation. This research has implications for the development of more durable polymeric materials (Mosnáček et al., 2003).
Unique Coordination Chemistry of Copper (II)
Majumder et al. (2016) investigate the role of Schiff-base ligands in the coordination chemistry of Cu(II), which could provide insights into the design of metal complexes with specific electronic and structural properties for use in catalysis and materials science (Majumder et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPCGCHVLRMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

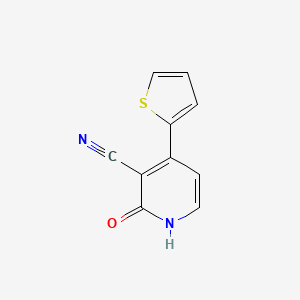
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)
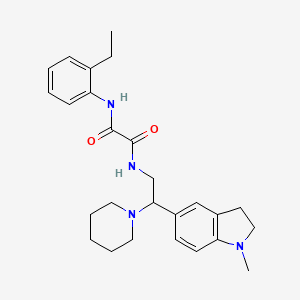

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)
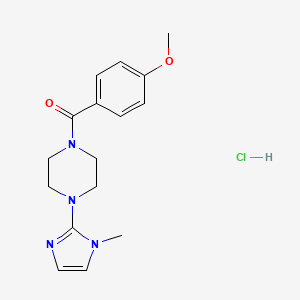
![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
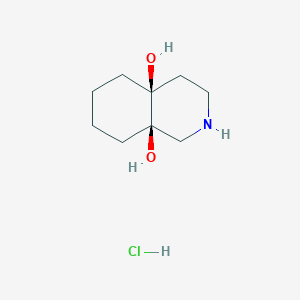
![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)


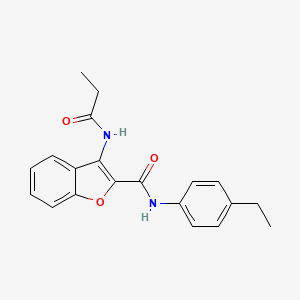
![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)